molecular formula C10H18O2Si B12524411 4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol CAS No. 688789-45-9

4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol

Cat. No.: B12524411
CAS No.: 688789-45-9
M. Wt: 198.33 g/mol
InChI Key: XPRZZAXUXRXFBU-UHFFFAOYSA-N
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Description

4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a trimethylsilyl group attached to a propynyl moiety, which is further connected to a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol typically involves the reaction of trimethylsilylacetylene with an appropriate butenol derivative. One common method includes the use of a base such as sodium hydride to deprotonate the butenol, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol involves its reactivity towards various chemical reagents. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitutions and eliminations. The compound’s structure allows it to participate in a range of chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol is unique due to its combination of a trimethylsilyl group with a butenol structure, providing distinct reactivity and versatility in synthetic applications. This combination allows for a broader range of chemical transformations compared to its simpler counterparts .

Properties

CAS No.

688789-45-9

Molecular Formula

C10H18O2Si

Molecular Weight

198.33 g/mol

IUPAC Name

4-(3-trimethylsilylprop-2-ynoxy)but-2-en-1-ol

InChI

InChI=1S/C10H18O2Si/c1-13(2,3)10-6-9-12-8-5-4-7-11/h4-5,11H,7-9H2,1-3H3

InChI Key

XPRZZAXUXRXFBU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCOCC=CCO

Origin of Product

United States

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